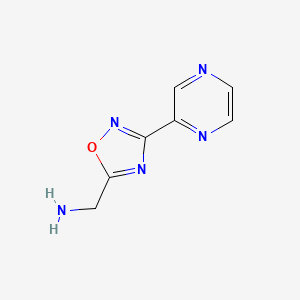

(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5O/c8-3-6-11-7(12-13-6)5-4-9-1-2-10-5/h1-2,4H,3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWHSAWZNCSKHPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C2=NOC(=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60656365 | |

| Record name | 1-[3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1157834-49-5 | |

| Record name | 1-[3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characterization of (3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanamine

Abstract

This technical guide provides a comprehensive framework for the physicochemical characterization of (3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanamine, a novel heterocyclic compound with potential applications in drug discovery and development. Given the limited publicly available data on this specific molecule[1], this paper outlines the fundamental experimental protocols and theoretical considerations necessary to establish a complete physicochemical profile. We will delve into the strategic approaches for determining critical parameters such as pKa, lipophilicity (logP), aqueous solubility, melting point, and spectroscopic identity. The causality behind experimental choices is emphasized, providing researchers, scientists, and drug development professionals with a robust, self-validating system for the evaluation of this and similar novel chemical entities.

Introduction: The Scientific Imperative

The convergence of a pyrazine ring, a 1,2,4-oxadiazole core, and a methanamine substituent in this compound presents a unique scaffold of significant interest. The 1,2,4-oxadiazole ring is a known bioisostere for ester and amide functionalities, often enhancing metabolic stability and other pharmacological properties.[2] Derivatives of 1,2,4-oxadiazoles have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[2][3] The pyrazine moiety, a nitrogen-containing heterocycle, is also a common feature in many biologically active compounds. The primary amine group introduces a basic center, significantly influencing the compound's ionization state at physiological pH.

A thorough understanding of the physicochemical properties of this molecule is paramount for any further investigation into its potential as a therapeutic agent.[4] These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, and are critical for formulation development and optimization of biological activity.[5][6]

Synthesis Strategy

While a specific synthesis for this compound is not detailed in the public domain, a plausible synthetic route can be proposed based on established methods for 1,2,4-oxadiazole formation. A common and effective method involves the cyclization of an O-acylamidoxime intermediate.

Caption: Proposed synthesis workflow for the target compound.

This approach offers a controlled and high-yielding pathway to the desired 1,2,4-oxadiazole core, with the Boc-protecting group on the amine allowing for purification before the final deprotection step to yield the target primary amine.

Physicochemical Property Determination: A Methodological Deep Dive

The following sections outline the experimental protocols for determining the key physicochemical properties of this compound.

Ionization Constant (pKa) Determination

The presence of the primary amine and the nitrogen atoms on the pyrazine ring suggests that the molecule will exhibit basic properties. Determining the pKa is crucial as it dictates the charge state of the molecule at different pH values, which in turn affects its solubility, permeability, and target binding.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a robust and widely accepted method for pKa determination.[7][8]

-

Preparation: A 1 mM solution of the compound is prepared in deionized water with a constant ionic strength maintained using 0.15 M KCl.[7]

-

Acidification: The solution is made acidic to a pH of approximately 1.8-2.0 with 0.1 M HCl to ensure complete protonation of all basic centers.[7]

-

Titration: The solution is then titrated with standardized 0.1 M NaOH. The pH of the solution is monitored continuously using a calibrated pH electrode.[7]

-

Data Analysis: A titration curve (pH vs. volume of NaOH added) is generated. The inflection point(s) of the curve correspond to the pKa value(s) of the compound.[7]

Causality of Experimental Choices:

-

Potentiometric Titration: This method directly measures the change in pH upon addition of a titrant, providing a highly accurate determination of the ionization constant.[7]

-

Constant Ionic Strength: Maintaining a constant ionic strength minimizes the effect of ionic activity on the pKa measurement, ensuring greater accuracy.[7]

Alternative Method: UV-Vis Spectrophotometry

If the compound possesses a chromophore close to the ionization site, UV-Vis spectrophotometry can be employed.[4][9] The absorbance of the compound is measured across a range of pH values, and the resulting sigmoidal curve of absorbance vs. pH is used to determine the pKa.[9]

Lipophilicity (logP and logD)

Lipophilicity is a critical parameter that influences a drug's ability to cross biological membranes.[10] It is typically expressed as the logarithm of the partition coefficient (logP) for the neutral species and the distribution coefficient (logD) at a specific pH.

Experimental Protocol: Shake-Flask Method

The shake-flask method is the "gold standard" for logP determination.[4][11][12]

-

Phase Preparation: n-Octanol and water (or a buffer of a specific pH for logD) are pre-saturated with each other.

-

Partitioning: A known amount of the compound is dissolved in one of the phases. The two phases are then mixed and shaken vigorously to allow for partitioning of the compound between the aqueous and organic layers.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[4][11]

-

Calculation: The logP (or logD) is calculated as the base-10 logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase.[10][13]

Causality of Experimental Choices:

-

n-Octanol/Water System: This solvent system is widely accepted as it mimics the lipid bilayer of cell membranes.

-

HPLC Quantification: HPLC provides the sensitivity and specificity required for accurate determination of the compound's concentration in each phase.[4]

Aqueous Solubility

Aqueous solubility is a key factor influencing a drug's absorption and bioavailability. The presence of the amine group suggests that the solubility of this compound will be pH-dependent.

Experimental Protocol: Equilibrium Solubility Method

-

Sample Preparation: An excess amount of the solid compound is added to a series of vials containing aqueous buffers of different pH values (e.g., pH 2, 5, 7.4, 9).

-

Equilibration: The vials are agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

Sample Processing: The saturated solutions are filtered to remove any undissolved solid.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined by HPLC with reference to a standard curve.

Causality of Experimental Choices:

-

Equilibrium Method: This method ensures that the measured solubility is the true thermodynamic solubility.

-

pH Range: Testing solubility across a range of pH values is crucial for a basic compound, as it will be more soluble in acidic conditions due to the formation of the protonated, more polar species.

Melting Point Determination

The melting point is a fundamental physical property that provides information about the purity and crystalline nature of a solid compound.[14][15]

Experimental Protocol: Capillary Method

-

Sample Preparation: A small amount of the dry, crystalline compound is packed into a thin-walled capillary tube.[15][16]

-

Heating: The capillary tube is placed in a melting point apparatus, and the temperature is gradually increased.[15][17]

-

Observation: The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.[15][16]

Causality of Experimental Choices:

-

Capillary Method: This is a simple, reliable, and widely used method that requires only a small amount of sample.[15][16]

-

Melting Point Range: A sharp melting point range is indicative of a pure compound, while a broad range suggests the presence of impurities.[15]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the chemical structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will provide information on the number and connectivity of protons in the molecule. The protons on the pyrazine ring, the methylene group, and the amine group will have characteristic chemical shifts. The N-H protons of the amine may appear as a broad signal that can be exchanged with D₂O.[18][19][20]

-

¹³C NMR: Will show the number of unique carbon environments. The carbons in the pyrazine and oxadiazole rings, as well as the methylene carbon, will have distinct chemical shifts.[21]

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) will be used to determine the exact mass of the molecule, confirming its elemental composition.

-

The nitrogen rule in mass spectrometry predicts that a compound with an odd number of nitrogen atoms (like this one, with five) will have an odd-numbered molecular weight.[19][20]

Infrared (IR) Spectroscopy:

-

IR spectroscopy will be used to identify the functional groups present. Characteristic N-H stretching absorptions for the primary amine are expected in the 3300-3500 cm⁻¹ range.[19]

Summary of Predicted Physicochemical Properties

The following table summarizes the key physicochemical properties to be determined and their importance in drug development.

| Property | Experimental Method(s) | Importance in Drug Development |

| pKa | Potentiometric Titration, UV-Vis Spectrophotometry | Governs solubility, absorption, and receptor binding by determining the ionization state at physiological pH.[5][6] |

| logP / logD | Shake-Flask Method, HPLC | Predicts the ability of the compound to cross biological membranes and its distribution in the body.[10][13] |

| Aqueous Solubility | Equilibrium Solubility Method | A critical factor for oral bioavailability and formulation development. |

| Melting Point | Capillary Method | Indicates purity and provides information on the crystalline nature of the solid form.[14][15] |

| Structural Identity | NMR, MS, IR Spectroscopy | Confirms the chemical structure and purity of the synthesized compound.[18][19][21] |

Potential Applications and Future Directions

The structural motifs within this compound suggest several potential avenues for therapeutic application. The 1,2,4-oxadiazole core is present in numerous compounds with demonstrated biological activity, including anti-cancer and anti-infective properties.[2][3][22] The pyrazine ring is also a well-established pharmacophore. Further research should focus on screening this compound against a panel of biological targets, such as kinases, proteases, and microbial enzymes, to elucidate its potential therapeutic utility. The physicochemical data generated through the protocols outlined in this guide will be instrumental in interpreting the results of such screening assays and in guiding any future lead optimization efforts.

Caption: Interdependence of physicochemical properties and drug development.

Conclusion

This technical guide has provided a comprehensive and scientifically grounded framework for the thorough physicochemical characterization of this compound. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers can generate the critical data necessary to advance the study of this promising molecule from a chemical entity to a potential therapeutic candidate. The principles and methodologies described herein are broadly applicable to the characterization of other novel small molecules in the drug discovery pipeline.

References

-

Bharate, S. S., & Vishwakarma, R. A. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Current Drug Metabolism, 17(3), 233–243. [Link]

-

Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved from [Link]

-

Galaxy.ai. (2016, June 3). Comprehensive Guide to Testing for Amines. Retrieved from [Link]

-

Edisco. (n.d.). Melting point determination. Retrieved from [Link]

-

Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]

-

Studylib. (n.d.). Melting Point Determination: Lab Techniques & Purity Analysis. Retrieved from [Link]

-

Wikipedia. (n.d.). Melting point. Retrieved from [Link]

-

EMBIBE. (2023, January 25). Test for Amines: Check Solubility and Litmus Test, Hinsberg Test. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

BYJU'S. (n.d.). Test for Amino Groups. Retrieved from [Link]

-

Unacademy. (n.d.). Determination of Melting Point. Retrieved from [Link]

-

ResearchGate. (n.d.). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery | Request PDF. Retrieved from [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

-

van der Water, B. E., & Schoonen, W. G. (2011). Development of Methods for the Determination of pKa Values. PMC - NIH. [Link]

-

Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Determination of pK(a) values of basic new drug substances by CE. Retrieved from [Link]

-

ResearchGate. (2025, November 14). (PDF) Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Retrieved from [Link]

-

IDEAS/RePEc. (n.d.). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Retrieved from [Link]

-

LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

MDPI. (n.d.). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Retrieved from [Link]

-

Km Chemistry. (n.d.). Properties of Amines, basic character of amines and solubility. Retrieved from [Link]

-

ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

-

MDPI. (2023, March 7). Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. Retrieved from [Link]

-

Fiveable. (n.d.). Spectroscopy of Amines | Organic Chemistry Class Notes. Retrieved from [Link]

-

MDPI. (2025, October 13). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Retrieved from [Link]

-

OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and biological activity of certain derivatives of oxazinomycin and related oxadiazole nucleosides. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

-

Wiley Online Library. (2022, April 21). A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles. Retrieved from [Link]

-

MDPI. (n.d.). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure 4. Physicochemical properties of highly active.... Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of sterically hindered 3-(1,2,4-oxadiazol-3-yl)pyridines under TBAF catalysis. Retrieved from [Link]

-

Pak. J. Pharm. Sci. (n.d.). substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)- 2-sulfanyl acetamide. Retrieved from [Link]

-

PharmacologyOnLine. (2011). Synthesis and Biological Evaluation of new acetylated pyrazoline analogues. Retrieved from [Link]

-

PMC - NIH. (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Retrieved from [Link]

-

Indian Journal of Pharmaceutical Education and Research. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Retrieved from [Link]

-

NIH. (n.d.). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Retrieved from [Link]

-

SBQ. (n.d.). Synthesis of Tetra(imidazoil-4(5)-yl)pyrazine and Tetrapyrazilpyrazine. Retrieved from [Link]

-

OUCI. (n.d.). Synthesis, photophysical, computational evaluation of pharmacokinetic properties and ADMET profile for novel compounds incorporating pyrazole and 1,3,4-oxadiazole moieties. Retrieved from [Link]

Sources

- 1. This compound | 1157834-49-5 [chemicalbook.com]

- 2. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development [ideas.repec.org]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. researchgate.net [researchgate.net]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 11. researchgate.net [researchgate.net]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. acdlabs.com [acdlabs.com]

- 14. mt.com [mt.com]

- 15. edisco.it [edisco.it]

- 16. studylib.net [studylib.net]

- 17. Determination of Melting Point [unacademy.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 20. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 21. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 22. researchgate.net [researchgate.net]

Spectral Analysis of (3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanamine: A Technical Guide

This technical guide provides an in-depth exploration of the spectral analysis of (3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanamine, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The structural elucidation of such novel molecules is fundamentally reliant on a suite of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document will detail the theoretical underpinnings and practical application of these methods for the comprehensive characterization of the title compound.

Introduction to the Structural Elucidation Challenge

The unambiguous confirmation of a molecule's structure is a cornerstone of chemical research, ensuring the reliability of subsequent biological and pharmacological studies. For a molecule like this compound, which incorporates multiple heteroaromatic systems and a reactive primary amine functional group, a multi-faceted analytical approach is imperative. Each spectroscopic technique provides a unique piece of the structural puzzle, and their combined interpretation allows for a confident assignment. This guide will walk through the expected spectral features of the target molecule and the experimental protocols to acquire this data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map out the connectivity and spatial arrangement of atoms.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the pyrazinyl, aminomethyl, and amino protons.

-

Pyrazine Protons: The pyrazine ring, being an electron-deficient aromatic system, will display signals in the downfield region, typically between δ 8.0 and 9.0 ppm. Specifically, for a 2-substituted pyrazine, three protons will be visible. Their exact chemical shifts and coupling patterns will be influenced by the electronic nature of the attached 1,2,4-oxadiazole ring.

-

Aminomethyl Protons (-CH₂NH₂): The methylene protons adjacent to the 1,2,4-oxadiazole ring and the primary amine will likely appear as a singlet in the range of δ 4.0-5.0 ppm. The electron-withdrawing character of the oxadiazole ring will shift these protons downfield.

-

Amino Protons (-NH₂): The protons of the primary amine group are expected to produce a broad singlet. Its chemical shift can vary significantly (typically δ 1.5-3.5 ppm) and is dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will provide information on all the unique carbon environments within the molecule.

-

1,2,4-Oxadiazole Carbons: The two carbons of the 1,2,4-oxadiazole ring are highly deshielded and are expected to resonate at very low field, typically in the range of δ 160-180 ppm. The C3 carbon, attached to the pyrazine ring, and the C5 carbon, bearing the aminomethyl group, will have distinct chemical shifts. Based on data for similar 3,5-disubstituted 1,2,4-oxadiazoles, the C5 carbon may appear slightly upfield of the C3 carbon.[1]

-

Pyrazine Carbons: The four carbons of the pyrazine ring will appear in the aromatic region, generally between δ 140 and 155 ppm. The carbon attached to the oxadiazole ring (C2) will be the most downfield, while the other three carbons will have distinct shifts based on their position relative to the nitrogen atoms and the substituent.

-

Aminomethyl Carbon (-CH₂NH₂): The carbon of the aminomethyl group is expected to appear in the range of δ 40-55 ppm.

Table 1: Predicted NMR Spectral Data for this compound

| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Pyrazine-H | 8.0 - 9.0 (3H, m) | - |

| -CH₂NH₂ | 4.0 - 5.0 (2H, s) | 40 - 55 |

| -NH₂ | 1.5 - 3.5 (2H, br s) | - |

| Pyrazine-C | - | 140 - 155 |

| Oxadiazole-C | - | 160 - 180 |

Experimental Protocol for NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural assignment.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to slow the exchange of N-H protons, leading to sharper signals.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the ¹H and ¹³C probes.

-

-

¹H NMR Acquisition:

-

Set the spectral width to encompass all expected proton signals (e.g., 0-12 ppm).

-

Use a standard 30° or 45° pulse width.

-

Set the relaxation delay (d1) to at least 1-2 seconds to allow for full relaxation of the protons.[2]

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover all expected carbon signals (e.g., 0-200 ppm).[3]

-

Employ a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

-

Set the relaxation delay (d1) to 2-5 seconds, as quaternary carbons in the heterocyclic rings may have longer relaxation times.[2]

-

Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.[4]

-

Caption: Workflow for FT-IR data acquisition using the ATR method.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and valuable information about its structure through fragmentation patterns.

Predicted Mass Spectrum

For this compound (C₇H₇N₅O), the following features are anticipated in an electrospray ionization (ESI) mass spectrum:

-

Molecular Ion: The compound has an odd number of nitrogen atoms (five), so according to the nitrogen rule, its nominal molecular weight will be an odd number (177 g/mol ). [5][6]In positive ion ESI-MS, the most prominent ion is expected to be the protonated molecule, [M+H]⁺, at m/z 178.

-

Fragmentation: The fragmentation pattern of 1,2,4-oxadiazoles can be complex, often involving cleavage of the heterocyclic ring. [7][8]A characteristic fragmentation for the aminomethyl group is α-cleavage, which would involve the loss of the NH₂ radical, although this is less common in ESI. A more likely fragmentation would be the loss of ammonia (NH₃) from the [M+H]⁺ ion. Cleavage at the bonds connecting the heterocyclic rings could also occur.

Table 3: Predicted Mass Spectrometry Data

| Ion | Predicted m/z |

| [M]⁺• | 177 |

| [M+H]⁺ | 178 |

Experimental Protocol for ESI-MS

Electrospray ionization is a soft ionization technique suitable for polar, and often thermally labile, molecules.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. [9]A small amount of formic acid (e.g., 0.1%) can be added to the solvent to promote protonation and enhance the signal in positive ion mode.

-

Instrument Setup:

-

Calibrate the mass spectrometer using a standard calibration solution.

-

Set the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature, to optimal values for the analyte.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

-

If desired, perform tandem MS (MS/MS) on the [M+H]⁺ ion to induce fragmentation and obtain structural information.

-

Caption: Workflow for ESI-Mass Spectrometry analysis.

Conclusion

The comprehensive spectral analysis of this compound through the synergistic application of NMR, IR, and MS is essential for its unambiguous structural characterization. By carefully acquiring and interpreting the data from each technique as outlined in this guide, researchers can confidently confirm the identity and purity of this novel compound, paving the way for its further investigation in drug discovery and development programs. The predicted spectral data serves as a benchmark for the experimental results, and the detailed protocols provide a robust framework for obtaining high-quality, reliable data.

References

-

OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. OpenStax. Retrieved from [Link]

- De Nino, A., Maiuolo, L., Procopio, A., & Sindona, G. (2005). Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. Mass Spectrometry Reviews, 24(3), 328-346.

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

- Breda, S., Reva, I. D., Lapinski, L., Nowak, M. J., & Fausto, R. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 786(2-3), 193-206.

-

WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

-

LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Retrieved from [Link]

-

Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Retrieved from [Link]

-

BIOSYNCE. (2025, November 26). What analytical methods are used for pyrazine detection? Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra of tentatively identified pyrazine products. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

-

University of Oxford, Department of Chemistry. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]

-

JournalsPub. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. International Journal of Analytical and Applied Chemistry, 10(1). Retrieved from [Link]

-

JoVE. (2023, April 30). Video: Mass Spectrometry of Amines. Retrieved from [Link]

- Wang, Y., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods, 10(2), 434.

-

Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]

- A˘girba¸s, H., & Kara, Y. (2004). 13C NMR STUDY OF SUBSTITUENT EFFECTS IN 1,2,4-OXADIAZOLE AND 1,2,4-THIADIAZOLE DERIVATIVES. Magnetic Resonance in Chemistry, 42(5), 438-440.

-

ResearchGate. (n.d.). 1 H and 13 C NMR data (δ CDCl 3 , 300 MHz) of the1,2,4-oxadiazoles 3c-e. Retrieved from [Link]

- Google Patents. (n.d.). US20070010023A1 - Method of analysis of amine by mass spectrometry.

-

ResearchGate. (2006, April). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Retrieved from [Link]

-

YouTube. (2023, January 26). Mass Spectrometry Part 8 - Fragmentation in Amines. Retrieved from [Link]

-

University of Washington, Department of Chemistry. (n.d.). 13-C NMR Protocol for beginners AV-400. Retrieved from [Link]

- Festa, C., et al. (2023). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. Molecules, 28(6), 2735.

-

ResearchGate. (2006, August). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Retrieved from [Link]

- Lang, R., et al. (2020). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Metabolites, 10(11), 453.

-

ResearchGate. (n.d.). Table 3. IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of the three oxadiazole derivatives. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Pyrazine. In NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). Pyrazine - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,2,4-Oxadiazole, methanediol derivative. Retrieved from [Link]

-

University of Bristol, School of Chemistry. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

ACS Publications. (n.d.). NHC-Catalyzed Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles from Amidoximes and Aldehydes. Organic Letters. Retrieved from [Link]

-

SciSpace. (n.d.). 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Retrieved from [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

- The Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds (pp. 45-67).

-

ACS Publications. (2014, March 6). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Pyrazine. In NIST Chemistry WebBook. Retrieved from [Link]

-

KNUST, Materials Engineering Department. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. Retrieved from [Link]

-

Physics LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Retrieved from [Link]

-

MDPI. (n.d.). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Retrieved from [Link]

-

Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Retrieved from [Link]

-

ACS Publications. (n.d.). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry. Retrieved from [Link]

-

PubMed Central. (n.d.). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. books.rsc.org [books.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.uiowa.edu [chem.uiowa.edu]

- 5. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

In Silico Prediction of (3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanamine Bioactivity: A Senior Application Scientist's Guide

Executive Summary

The confluence of combinatorial chemistry and high-throughput screening has exponentially expanded the vastness of chemical space, presenting both an opportunity and a challenge for modern drug discovery. The molecule, (3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanamine, a novel entity featuring a pyrazine and a 1,2,4-oxadiazole scaffold, stands as a promising, yet uncharacterized, candidate for therapeutic development. This technical guide provides a comprehensive, in-depth framework for the in silico prediction of its bioactivity. As a self-validating system, this document is designed for researchers, scientists, and drug development professionals, offering a roadmap for a prospective computational investigation. We will delve into a multi-faceted approach, encompassing target identification, molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore hypothesis generation, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. The causality behind each experimental choice is elucidated, ensuring a scientifically rigorous and logically sound predictive workflow.

Introduction: Unveiling the Therapeutic Potential of a Pyrazine-Oxadiazole Hybrid

The subject of our investigation, this compound, is a small molecule of significant interest due to its composite heterocyclic nature. The pyrazine ring is a well-established pharmacophore present in numerous clinically approved drugs, including the anti-cancer agent bortezomib and the tyrosine kinase inhibitor gilteritinib.[1][2] Pyrazine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4] Similarly, the 1,2,4-oxadiazole moiety is recognized as a versatile scaffold in medicinal chemistry, with derivatives exhibiting anticancer, anti-inflammatory, and antiviral properties.[5] The combination of these two privileged scaffolds in a single molecular entity suggests a high probability of therapeutically relevant bioactivity.

This guide will therefore focus on predicting the potential of this compound as an anticancer and anti-inflammatory agent through a systematic and validated in silico workflow.

The In Silico Bioactivity Prediction Workflow: A Holistic Approach

Our predictive workflow is designed as an integrated pipeline, where the outputs of one stage inform and refine the subsequent steps. This iterative process enhances the robustness and reliability of the final bioactivity prediction.

Caption: A comprehensive workflow for the in silico prediction of bioactivity.

Phase 1: Target Identification and Ligand Preparation

Rationale for Target Selection

Given the known bioactivities of pyrazine and 1,2,4-oxadiazole derivatives, we will focus on two primary therapeutic areas: oncology and inflammation.

-

Oncology: Protein kinases are critical regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer.[6] Pyrazine-based kinase inhibitors are well-documented.[6] Therefore, we select Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as primary oncology targets.

-

Inflammation: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key mediator of inflammation.[7] Several 1,2,4-oxadiazole derivatives have been shown to inhibit this pathway.[7][8] Thus, we select key proteins in this pathway, such as IκB kinase (IKK) , as primary inflammation targets.

Experimental Protocol: Ligand and Receptor Preparation

This protocol outlines the necessary steps to prepare the small molecule (ligand) and the protein (receptor) for subsequent computational analysis.

Objective: To generate high-quality, energetically minimized 3D structures of the ligand and receptor.

Materials:

-

2D structure of this compound (SMILES: N(Cc1nonc1c2cnccn2))

-

Protein Data Bank (PDB) IDs for target receptors (e.g., EGFR: 1M17, VEGFR-2: 1YWN, IKKβ: 3R8N)

-

Molecular modeling software (e.g., AutoDock Tools, PyMOL, Chimera)[9][10][11]

Methodology:

-

Ligand Preparation:

-

Convert the 2D SMILES string of the ligand to a 3D structure using a tool like Open Babel.[12]

-

Add hydrogen atoms to the 3D structure.

-

Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable conformation.

-

Save the prepared ligand in a .pdbqt format for use with AutoDock Vina.[9]

-

-

Receptor Preparation:

-

Download the crystal structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands from the protein structure.

-

Add polar hydrogen atoms and assign Kollman charges to the protein.

-

Define the binding site (grid box) around the active site of the protein, typically based on the location of the co-crystallized ligand in the original PDB file.

-

Save the prepared receptor in a .pdbqt format.

-

Phase 2: Bioactivity Prediction

Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[13][14] This allows for the estimation of binding affinity and the visualization of key interactions.

Objective: To predict the binding mode and estimate the binding affinity of this compound to the selected targets.

Software: AutoDock Vina[9]

Protocol:

-

Docking Simulation:

-

Use the prepared ligand and receptor .pdbqt files as input for AutoDock Vina.

-

Specify the coordinates of the grid box defining the binding site.

-

Run the docking simulation. AutoDock Vina will generate multiple binding poses ranked by their predicted binding affinity (in kcal/mol).

-

-

Analysis of Results:

-

Visualize the top-ranked docking poses using PyMOL or Chimera.[10][11]

-

Analyze the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

-

A lower binding energy indicates a more stable protein-ligand complex and potentially higher biological activity.

-

Table 1: Hypothetical Molecular Docking Results

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

| EGFR | 1M17 | -8.5 | Met793, Leu718, Gly796 |

| VEGFR-2 | 1YWN | -9.2 | Cys919, Asp1046, Glu885 |

| IKKβ | 3R8N | -7.9 | Cys99, Val29, Lys44 |

Note: These are hypothetical values for illustrative purposes.

QSAR Modeling: Correlating Structure with Activity

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[15][16][17] Since we lack experimental data for our specific molecule, a QSAR model would be developed using a dataset of structurally similar pyrazine and 1,2,4-oxadiazole derivatives with known activities against our target proteins.

Objective: To build a predictive model for the bioactivity of novel analogs of this compound.

Caption: A typical workflow for developing and validating a QSAR model.

Protocol:

-

Dataset Preparation:

-

Compile a dataset of pyrazine and 1,2,4-oxadiazole derivatives with experimentally determined bioactivities (e.g., IC50 values) against the target of interest.

-

Divide the dataset into a training set (for model building) and a test set (for model validation).[15]

-

-

Descriptor Calculation:

-

Calculate a variety of molecular descriptors (e.g., constitutional, topological, geometrical, and quantum-chemical) for each compound in the dataset.

-

-

Model Development and Validation:

-

Use a statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), to build a QSAR model that correlates the descriptors with the biological activity.

-

Validate the model using internal (e.g., leave-one-out cross-validation) and external validation (using the test set) to assess its predictive power.[15]

-

Pharmacophore Modeling: Identifying Essential Features for Bioactivity

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target.[18][19]

Objective: To generate a 3D pharmacophore model that captures the key chemical features required for binding to the target protein.

Protocol:

-

Hypothesis Generation:

-

Based on the top-ranked docking pose of this compound, identify key interaction points (e.g., hydrogen bond donors/acceptors, hydrophobic centroids, aromatic rings).

-

Alternatively, if a set of known active ligands is available, a ligand-based pharmacophore model can be generated by aligning the structures and identifying common features.[3]

-

-

Model Validation and Screening:

-

Validate the pharmacophore model by its ability to distinguish between active and inactive compounds.

-

The validated model can then be used as a 3D query to screen large compound libraries for novel molecules with the desired chemical features.

-

Caption: A hypothetical pharmacophore model for a kinase inhibitor.

Phase 3: Druglikeness and Safety Assessment

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial for its development as a drug.[20][21]

Objective: To predict the pharmacokinetic and toxicity profile of this compound.

Web Servers:

-

SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[22]

-

ADMETlab 2.0: A comprehensive online platform for ADMET prediction.[23]

-

ProTox-II: A web server for the prediction of various toxicity endpoints.[23]

Protocol:

-

Input: Submit the SMILES string of the compound to the selected web server.

-

Analysis: The server will provide predictions for a wide range of ADMET properties, including:

-

Physicochemical Properties: Molecular weight, logP, topological polar surface area (TPSA).

-

Pharmacokinetics: Human intestinal absorption, Caco-2 permeability, blood-brain barrier permeability, cytochrome P450 inhibition.

-

Druglikeness: Lipinski's rule of five, Veber's rule.

-

Toxicity: Ames mutagenicity, hepatotoxicity, cardiotoxicity (hERG inhibition).

-

Table 2: Predicted ADMET Properties (Hypothetical)

| Property | Predicted Value | Assessment |

| Molecular Weight | 217.22 g/mol | Favorable |

| logP | 1.85 | Favorable |

| TPSA | 88.5 Ų | Favorable |

| Human Intestinal Absorption | High | Favorable |

| Blood-Brain Barrier Permeant | No | Favorable for peripheral targets |

| CYP2D6 Inhibitor | No | Favorable |

| hERG Inhibitor | Low risk | Favorable |

| Ames Mutagenicity | Non-mutagen | Favorable |

Note: These are hypothetical values for illustrative purposes.

Phase 4: Data Synthesis and Candidate Prioritization

The final phase involves integrating all the computational data to make an informed decision about the therapeutic potential of this compound. A successful candidate will exhibit a strong predicted binding affinity to the target, a favorable ADMET profile, and belong to a chemical space with a validated structure-activity relationship. This comprehensive in silico evaluation provides a robust foundation for prioritizing this molecule for experimental validation.

Conclusion

This technical guide has outlined a rigorous and comprehensive in silico workflow for predicting the bioactivity of this compound. By systematically applying molecular docking, QSAR modeling, pharmacophore hypothesis generation, and ADMET prediction, we can generate a robust, multi-faceted profile of this novel compound. This computational approach allows for the efficient and cost-effective prioritization of promising drug candidates, significantly accelerating the early stages of the drug discovery pipeline. The methodologies detailed herein provide a self-validating framework for the prospective investigation of this and other novel chemical entities, underscoring the transformative power of computational science in modern medicine.

References

-

A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity - MDPI. (URL: [Link])

-

Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - NIH. (URL: [Link])

-

Open access in silico tools to predict the ADMET profiling of drug candidates - Taylor & Francis Online. (URL: [Link])

-

Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors - PMC - NIH. (URL: [Link])

-

ADMET-AI. (URL: [Link])

-

How to use ADMET online - Tamarind Bio. (URL: [Link])

-

ADMET predictions - VLS3D.COM. (URL: [Link])

-

Combination of pharmacophore hypothesis, genetic function approximation model, and molecular docking to identify novel inhibitors of S6K1 - PMC - NIH. (URL: [Link])

-

Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction - MDPI. (URL: [Link])

-

A Guide to In Silico Drug Design - MDPI. (URL: [Link])

-

vNN Web Server for ADMET Predictions - Frontiers. (URL: [Link])

-

Discovery of Novel FGFR1 Inhibitors via Pharmacophore Modeling and Scaffold Hopping: A Screening and Optimization Approach - MDPI. (URL: [Link])

-

Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives - PMC - PubMed Central. (URL: [Link])

-

A Comprehensive Review on the Top 10 Molecular Docking Softwares - LinkedIn. (URL: [Link])

-

A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma - Neovarsity. (URL: [Link])

-

PyRx – Python Prescription – Virtual Screening Made Simple. (URL: [Link])

-

Open Source Molecular Modeling. (URL: [Link])

-

Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells - PubMed. (URL: [Link])

-

Workflow of QSAR modeling. Initially, a set of chemical compounds needs... - ResearchGate. (URL: [Link])

-

Combination of pharmacophore hypothesis, genetic function approximation model, and molecular docking to identify novel inhibitors of S6K1 - PubMed. (URL: [Link])

-

Structure-based screening for the discovery of 1,2,4-oxadiazoles as promising hits for the development of new anti-inflammatory agents interfering with eicosanoid biosynthesis pathways - ResearchGate. (URL: [Link])

-

A Deep Learning Approach to Predicting Bioactivity of Small Molecules Based on Molecular Structure - CS230 - Stanford University. (URL: [Link])

-

Interpretable-ADMET: a web service for ADMET prediction and optimization based on deep neural representation - Oxford Academic. (URL: [Link])

-

ADMETopt: A Web Server for ADMET Optimization in Drug Design via Scaffold Hopping | Journal of Chemical Information and Modeling - ACS Publications. (URL: [Link])

-

Predictive QSAR Modeling Workflow, Model Applicability Domains, and Virtual Screening | Request PDF - ResearchGate. (URL: [Link])

-

Molecular Docking: An Emerging Tool for Target-Based Cancer Therapy - PubMed. (URL: [Link])

-

Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells - ResearchGate. (URL: [Link])

-

Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - MDPI. (URL: [Link])

-

Novel Modified Ligands targeting Cancer Proteins: Molecular Docking Approach. (URL: [Link])

-

Structure Based Drug Design and Molecular Docking Studies of Anticancer Molecules Paclitaxel, Etoposide and Topotecan using Novel Ligands. (URL: [Link])

-

ADMET Prediction-Webserver-ADMElab: ADMET Prediction|ADMET Predictor|QSAR|ADMET Database - admet.scbdd.com. (URL: [Link])

-

“Discovery of promising 1,2,4-oxadiazoles hits for the development of new anti-inflammatory agents interfering with eicosanoid biosynthesis pathways” - iris.unina.it. (URL: [Link])

-

Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer - MDPI. (URL: [Link])

-

PyMOL | pymol.org. (URL: [Link])

-

Molecular Docking as a Therapeutic Approach for Targeting Cancer Stem Cell Metabolic Processes - Frontiers. (URL: [Link])

-

Molecular Graphics Software - RCSB PDB. (URL: [Link])

-

Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (URL: [Link])

-

vNN Web Server for ADMET Predictions - Semantic Scholar. (URL: [Link])

-

Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PubMed Central. (URL: [Link])

-

SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders with Diverse Binding Modes - PMC - PubMed Central. (URL: [Link])

-

De Novo Design of Bioactive Small Molecules by Artificial Intelligence - PMC - NIH. (URL: [Link])

-

Molecular Interactions of Pyrazine-Based Compounds to Proteins - ResearchGate. (URL: [Link])

-

Discovery and optimization of a series of imidazo[4,5-b]pyrazine derivatives as highly potent and exquisitely selective inhibitors of the mesenchymal-epithelial transition factor (c-Met) protein kinase. | Semantic Scholar. (URL: [Link])

-

[3-(5-Hydroxy-1,2,4-oxadiazol-3-yl)azetidin-1-yl][5-(methylamino)pyrazin-2-yl]methanone. (URL: [Link])

-

(3-Chloropyrazin-2-yl)methanamine | C5H6ClN3 | CID 1514129 - PubChem. (URL: [Link])

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pyrx.sourceforge.io [pyrx.sourceforge.io]

- 10. PyMOL | pymol.org [pymol.org]

- 11. rcsb.org [rcsb.org]

- 12. Open Source Molecular Modeling [opensourcemolecularmodeling.github.io]

- 13. Molecular Docking: An Emerging Tool for Target-Based Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Molecular Docking as a Therapeutic Approach for Targeting Cancer Stem Cell Metabolic Processes [frontiersin.org]

- 15. mdpi.com [mdpi.com]

- 16. Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. neovarsity.org [neovarsity.org]

- 18. Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Combination of pharmacophore hypothesis, genetic function approximation model, and molecular docking to identify novel inhibitors of S6K1 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 21. tandfonline.com [tandfonline.com]

- 22. semanticscholar.org [semanticscholar.org]

- 23. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to (3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanamine

CAS Number: 1157834-49-5

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of (3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanamine, a heterocyclic compound of interest in medicinal chemistry. Given the limited publicly available data on this specific molecule, this document presents a scientifically grounded, proposed synthetic pathway, leveraging established methodologies for the synthesis of related 1,2,4-oxadiazole derivatives. Furthermore, potential applications in drug discovery are discussed based on the known biological activities of the pyrazine and 1,2,4-oxadiazole scaffolds. This guide is intended to serve as a foundational resource for researchers investigating this and similar chemical entities, providing both theoretical and practical insights to stimulate further exploration.

Introduction: Unveiling a Promising Scaffold

This compound is a molecule that marries two key heterocyclic systems: pyrazine and 1,2,4-oxadiazole. The pyrazine ring is a well-known pharmacophore present in numerous natural products and clinically approved drugs, often imparting crucial bioactivity.[1] The 1,2,4-oxadiazole ring, a bioisostere of esters and amides, is noted for its metabolic stability and its role in a wide spectrum of biologically active compounds, including anticancer, anti-inflammatory, and antimicrobial agents.[2][3][4] The combination of these two moieties, linked by a methanamine group, suggests a molecule with significant potential for interacting with biological targets.

This guide will first delineate a plausible and detailed synthetic route to this compound, as direct literature precedents are unavailable. This proposed synthesis is rooted in well-established organic chemistry principles for the construction of 3,5-disubstituted 1,2,4-oxadiazoles. Subsequently, we will explore the potential therapeutic applications of this compound by drawing parallels with structurally related molecules and the known pharmacology of its constituent heterocyclic systems.

Proposed Synthesis: A Logic-Driven Approach

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is commonly achieved through the coupling of an amidoxime with a carboxylic acid derivative, followed by a cyclodehydration step. Based on this established methodology, a four-step synthesis for this compound is proposed, commencing from the commercially available 2-cyanopyrazine.

Overall Synthetic Scheme

Caption: Proposed four-step synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Pyrazine-2-amidoxime

-

Rationale: The initial and crucial step is the conversion of the nitrile group of 2-cyanopyrazine into an amidoxime. This is a standard transformation, typically achieved by reacting the nitrile with hydroxylamine in the presence of a base.

-

Protocol:

-

To a solution of 2-cyanopyrazine (1.0 eq) in a suitable solvent such as ethanol, add hydroxylamine hydrochloride (1.2 eq).

-

To this suspension, add a base, for instance, sodium carbonate (2.0 eq) or triethylamine (2.5 eq), portion-wise.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to yield the crude pyrazine-2-amidoxime, which can be purified by recrystallization.

-

Step 2: Coupling of Pyrazine-2-amidoxime with Boc-Glycine

-

Rationale: The amidoxime is then acylated with an N-protected amino acid, in this case, Boc-glycine. The use of a protecting group (Boc) on the glycine is essential to prevent unwanted side reactions. Standard peptide coupling reagents are employed to facilitate this amide bond formation.

-

Protocol:

-

Dissolve Boc-glycine (1.1 eq) in a suitable aprotic solvent like N,N-dimethylformamide (DMF).

-

Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and an activator like 1-hydroxybenzotriazole (HOBt, 1.2 eq). Stir the mixture for 30 minutes at 0 °C.

-

Add a solution of pyrazine-2-amidoxime (1.0 eq) in DMF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude O-acylamidoxime intermediate.

-

Step 3: Cyclodehydration to form the 1,2,4-Oxadiazole Ring

-

Rationale: The O-acylamidoxime intermediate undergoes intramolecular cyclodehydration to form the stable 1,2,4-oxadiazole ring. This can be achieved by heating or by treatment with a base.

-

Protocol:

-

Dissolve the crude O-acylamidoxime from the previous step in a high-boiling point solvent such as toluene or xylene.

-

Heat the solution to reflux for several hours, monitoring the reaction by TLC until the starting material is consumed.

-

Alternatively, the cyclization can be performed at a lower temperature in a solvent like tetrahydrofuran (THF) in the presence of a base such as tetrabutylammonium fluoride (TBAF).

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by column chromatography.

-

Step 4: Deprotection of the Amine

-

Rationale: The final step involves the removal of the Boc protecting group to yield the primary amine of the target compound. This is typically accomplished under acidic conditions.

-

Protocol:

-

Dissolve the Boc-protected compound (1.0 eq) in a suitable solvent like dichloromethane (DCM).

-

Add an excess of trifluoroacetic acid (TFA, 5-10 eq) at 0 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.

-

Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with an organic solvent.

-

Dry the organic layer and concentrate to yield the final product, this compound.

-

Potential Applications in Drug Discovery

While there is no specific biological data for this compound, the constituent moieties suggest several promising avenues for investigation in drug discovery.

-

Anticancer Activity: Both pyrazine and 1,2,4-oxadiazole derivatives have demonstrated significant anticancer properties.[3][5] They can act through various mechanisms, including enzyme inhibition and disruption of cancer cell pathways. The combination of these two scaffolds could lead to novel compounds with enhanced potency and selectivity against various cancer cell lines.

-

Antimicrobial and Antiviral Properties: The 1,2,4-oxadiazole nucleus is a feature of several antimicrobial and antiviral agents.[4] The pyrazine ring is also present in some antitubercular drugs. Therefore, the target compound could be a valuable lead for the development of new treatments for infectious diseases.

-

Neurological Disorders: Certain 1,2,4-oxadiazole derivatives have shown activity as receptor antagonists in the central nervous system, suggesting potential applications in treating neurological and psychiatric disorders.[6]

Proposed Mechanism of Action Pathway

Given the prevalence of pyrazine and oxadiazole cores in kinase inhibitors, a plausible hypothesis is that this compound could function as a modulator of protein kinase signaling pathways, which are often dysregulated in diseases like cancer.

Caption: Hypothetical kinase inhibition pathway.

Analytical Characterization

The synthesized this compound should be thoroughly characterized to confirm its identity and purity. The following analytical techniques are recommended:

| Technique | Expected Observations |

| ¹H NMR | Characteristic signals for the pyrazine ring protons, the methylene protons of the methanamine group, and the amine protons. |

| ¹³C NMR | Resonances corresponding to the carbon atoms of the pyrazine and 1,2,4-oxadiazole rings, as well as the methylene carbon. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (C₇H₇N₅O). |

| FT-IR Spectroscopy | Characteristic absorption bands for N-H stretching of the amine, C=N stretching of the heterocyclic rings, and C-H bonds. |

| HPLC | To determine the purity of the final compound. |

Conclusion and Future Directions

This compound represents an intriguing yet underexplored molecule with significant potential in medicinal chemistry. This guide has provided a robust, scientifically-backed proposed pathway for its synthesis, leveraging established and reliable chemical transformations. The discussion on its potential applications, grounded in the known biological activities of its constituent pyrazine and 1,2,4-oxadiazole scaffolds, opens up numerous avenues for future research.

It is our hope that this technical guide will serve as a valuable starting point for researchers, encouraging the synthesis, characterization, and biological evaluation of this promising compound. Further studies are warranted to elucidate its precise pharmacological profile and to explore its potential as a lead compound in the development of novel therapeutics.

References

- Mohammad Arshad, Taqi Ahmed Khan, Meraj Alam Khan. 1,2,4-oxadiazole nucleus with versatile biological applications.

- Anna Kudelko, Malgorzata Luczynski.

- Priyanka Rani, Meenakshi Duhan, Sidharth Mehan, et al.

- Jing-ya Li, et al. Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. MDPI. 2023.

- Malgorzata Luczynski, Anna Kudelko. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. 2025.

- Synthesis of sterically hindered 3-(1,2,4-oxadiazol-3-yl)pyridines under TBAF catalysis.

- S. M. Sondhi, et al. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. PMC.

- Chandana Majee, et al. Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.

- Synthesis of Tetra(imidazoil-4(5)-yl)pyrazine and Tetrapyrazilpyrazine.

- Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. Al-Mustansiriyah Journal of Science. 2024.

Sources

- 1. pdf.blucher.com.br [pdf.blucher.com.br]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to (3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanamine: Synthesis, Characterization, and Therapeutic Context

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanamine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its structural attributes, including its canonical SMILES notation, and present a detailed, logical synthesis protocol based on established chemical principles. Furthermore, this guide will cover essential characterization techniques and expected data, contextualize the compound's relevance within drug discovery as a bioisostere, and propose a potential mechanism of action through a signaling pathway diagram. The methodologies described herein are designed to be self-validating, with an emphasis on the causal reasoning behind experimental choices, ensuring scientific integrity and reproducibility.

Introduction: The Scientific Merit of this compound

The confluence of pyrazine and 1,2,4-oxadiazole rings in a single molecular entity presents a compelling scaffold for drug discovery. The pyrazine moiety, a nitrogen-containing six-membered heterocycle, is a common pharmacophore in numerous clinically approved drugs, valued for its ability to engage in hydrogen bonding and its role in compounds with diverse pharmacological activities, including anti-cancer and anti-infective properties[1][2][3]. The 1,2,4-oxadiazole ring is a five-membered heterocycle recognized for its unique bioisosteric properties.[4][5] It often serves as a metabolically stable replacement for amide and ester functionalities, a crucial attribute in optimizing the pharmacokinetic profiles of drug candidates.[4][5][6] The combination of these two heterocycles with a methanamine substituent offers a unique chemical space for exploring novel therapeutic agents.

Canonical SMILES Notation:

The Simplified Molecular-Input Line-Entry System (SMILES) notation for this compound is: NCC1=NOC(=N1)C2=NC=CN=C2

Proposed Synthesis Protocol

Rationale for the Synthetic Strategy

The proposed synthesis is a two-step process starting from commercially available pyrazine-2-carbonitrile. This strategy is predicated on the following principles:

-

Formation of the Amidoxime: The initial step involves the conversion of a nitrile to an amidoxime. This is a standard and high-yielding reaction, providing the necessary nucleophile for the subsequent acylation.

-

One-Pot Acylation and Cyclization: The subsequent reaction with a protected amino acid, followed by in-situ cyclization, is an efficient method for constructing the 1,2,4-oxadiazole ring.[8] Using a protected amino acid like Boc-glycine allows for the controlled introduction of the aminomethyl group.

-

Deprotection: The final step is a straightforward deprotection to yield the target primary amine.

Experimental Workflow Diagram

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology

Step 1: Synthesis of Pyrazine-2-carboxamidoxime

-

To a solution of pyrazine-2-carbonitrile (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and a base such as sodium bicarbonate (1.5 eq).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield pyrazine-2-carboxamidoxime, which can often be used in the next step without further purification.

Step 2: Synthesis of tert-butyl (3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methylcarbamate

-

In an inert atmosphere (e.g., under nitrogen), dissolve pyrazine-2-carboxamidoxime (1.0 eq), Boc-glycine (1.1 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) dropwise to the solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Heat the reaction mixture to 100-120 °C for 2-4 hours to effect cyclization. Alternatively, base-catalyzed cyclization at room temperature can be employed.[7]

-

Monitor the formation of the 1,2,4-oxadiazole by TLC or LC-MS.

-

After completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain the Boc-protected intermediate.

Step 3: Synthesis of this compound

-

Dissolve the purified tert-butyl (3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methylcarbamate (1.0 eq) in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) (10-20 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).

-

Remove the solvent and excess TFA under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate and extract with DCM or ethyl acetate.

-

Dry the organic layer, filter, and concentrate to yield the final product, this compound.

Characterization and Data Presentation

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic and Analytical Data

The following table summarizes the expected characterization data for this compound based on analogous structures found in the literature.[9][10][11]

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the pyrazine ring protons (typically in the δ 8.5-9.0 ppm region), a singlet for the methylene protons adjacent to the amine, and a broad singlet for the amine protons. |

| ¹³C NMR | Resonances for the carbon atoms of the pyrazine and 1,2,4-oxadiazole rings, and a signal for the methylene carbon. |

| Mass Spec (HRMS) | The calculated exact mass for C₇H₇N₅O should be observed, confirming the molecular formula. |

| FT-IR | Characteristic absorption bands for N-H stretching (amine), C=N stretching (pyrazine and oxadiazole), and C-N stretching. |

Therapeutic Context and Potential Mechanism of Action

The Role as a Bioisostere in Drug Design

The 1,2,4-oxadiazole moiety is a well-regarded bioisostere for amide and ester groups.[4][5][6] This substitution can lead to improved metabolic stability and pharmacokinetic properties.[12] The pyrazine ring is present in several kinase inhibitors, where its nitrogen atoms often act as hydrogen bond acceptors in the ATP-binding pocket of the target kinase.[13] Therefore, this compound represents a scaffold that could be explored for its potential as a kinase inhibitor.

Postulated Signaling Pathway Involvement

Given the prevalence of pyrazine-containing compounds as kinase inhibitors, a plausible therapeutic target for this molecule could be within a cancer-related signaling pathway, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in human cancers.

Caption: Postulated inhibition of the PI3K/Akt signaling pathway by the target molecule.

This diagram illustrates how this compound could potentially exert an anti-cancer effect by inhibiting key kinases such as PI3K or Akt, thereby blocking downstream signaling that leads to cell proliferation and survival. The pyrazine and oxadiazole moieties could interact with the ATP-binding site of these kinases.

Conclusion